Salubrinal is a small, synthetic molecule that has gained significant attention in various fields of scientific research, particularly for its role in modulating cellular stress responses. [, , , ] It acts as a selective inhibitor of cellular complexes responsible for dephosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α). [, ] This unique property makes it a valuable tool for investigating various cellular processes, including the unfolded protein response (UPR), apoptosis, autophagy, and inflammation. [, , , , , , ]
Salubrinal, with the chemical identifier CAS# 405060-95-9, is derived from a small molecular structure that acts primarily within cellular stress response pathways. It is categorized under pharmacological agents targeting ER stress mechanisms. The compound has been utilized in various in vitro and in vivo studies to explore its effects on cell survival under stress conditions induced by factors such as oxidative stress and protein misfolding .
The synthesis of Salubrinal involves several chemical steps that can be tailored to produce high yields. While specific proprietary methods are often not disclosed in detail, the general approach includes:
For instance, Salubrinal's solubility in DMSO is greater than 10 mM, which facilitates its use in various experimental setups .
Salubrinal has a defined molecular structure characterized by its ability to interact with eIF2α. The molecular formula of Salubrinal is C_11H_13N_3O_3S, and it features a sulfonamide group which is critical for its biological activity.
Salubrinal primarily functions through the inhibition of the dephosphorylation of eIF2α, which leads to an accumulation of phosphorylated eIF2α levels in cells under stress conditions. This mechanism results in the modulation of protein synthesis rates.
The primary mechanism by which Salubrinal exerts its effects involves the modulation of the unfolded protein response (UPR). Under conditions of ER stress, eIF2α phosphorylation prevents excessive protein synthesis, allowing cells to manage misfolded proteins effectively.
Salubrinal exhibits distinct physical and chemical properties that influence its biological activity:
Salubrinal has been investigated for various scientific applications due to its unique mechanism of action:
Salubrinal (C₂₁H₁₇N₄OSCl₃; MW: 479.81) is a cell-permeable, selective inhibitor of eukaryotic translation initiation factor 2 alpha (eIF2α) dephosphorylation. Its primary mechanism involves targeting the protein phosphatase 1 (PP1) complexed with the regulatory subunit growth arrest and DNA damage-inducible protein 34 (GADD34), thereby preventing eIF2α dephosphorylation [1] [6]. Under endoplasmic reticulum (ER) stress conditions, phosphorylation of eIF2α at serine 51 serves as a critical adaptive response, transiently inhibiting global protein translation to reduce the ER protein-folding burden [2]. The GADD34/PP1 complex acts as a negative feedback regulator that dephosphorylates eIF2α to restore protein synthesis once ER homeostasis is reestablished. By selectively inhibiting this complex (EC₅₀ ~15 μM), salubrinal prolongs eIF2α phosphorylation, enhancing the cellular adaptive capacity during prolonged stress [1] [6]. This targeted inhibition spares other PP1 complexes (e.g., those involving constitutive repressor of eIF2α phosphorylation, CReP), underscoring its specificity for stress-responsive phosphatase regulation [6].
Table 1: Key Phosphatase Complexes Targeted by Salubrinal
Phosphatase Complex | Regulatory Subunit | Function in eIF2α Cycle | Salubrinal Sensitivity |
---|---|---|---|
PP1-GADD34 | GADD34 (inducible) | Stress-induced dephosphorylation | Inhibited (EC₅₀ ~15 μM) |
PP1-CReP | CReP (constitutive) | Basal dephosphorylation maintenance | Not inhibited |
PP1-ICP34.5 | ICP34.5 (viral) | Viral eIF2α dephosphorylation | Inhibited |
Salubrinal directly modulates the protein kinase RNA-like endoplasmic reticulum kinase (PERK) branch of the unfolded protein response (UPR). Phosphorylated eIF2α (p-eIF2α) not only attenuates global protein synthesis but also enables selective translation of activating transcription factor 4 (ATF4) mRNA. ATF4 subsequently upregulates genes involved in amino acid metabolism, redox homeostasis, and ER chaperone expression [1] [4]. Prolonged salubrinal-mediated eIF2α phosphorylation potentiates ATF4 activity, which transcriptionally activates C/EBP homologous protein (CHOP) (GADD153). CHOP promotes apoptosis by inducing expression of ERO1α (endoplasmic reticulum oxidoreductase 1 alpha), increasing oxidative stress through disulfide bond formation, and depleting ER calcium stores [1]. In traumatic brain injury models, salubrinal administration amplified p-eIF2α and ATF4 levels while paradoxically reducing CHOP expression, suggesting context-dependent modulation of this axis toward pro-survival outcomes [4]. This dynamic illustrates the compound's ability to fine-tune the transition from adaptive to terminal UPR signaling.
Table 2: Temporal Outcomes of Salubrinal-Mediated PERK Pathway Modulation
Stress Duration | Key Molecular Events | Functional Outcome |
---|---|---|
Acute (<6h) | ↑ p-eIF2α; ↑ ATF4; ↓ global translation | Adaptive: Reduced ER protein load |
Prolonged (6–24h) | ↑ CHOP; ↑ ERO1α; Ca²⁺ efflux | Pro-apoptotic: Oxidative stress |
Pharmacological Modulation (Salubrinal) | Sustained p-eIF2α; variable CHOP expression | Context-dependent: Survival/apoptosis |
Salubrinal influences crosstalk between UPR branches, particularly the inositol-requiring enzyme 1 (IRE1)–X-box binding protein 1 (XBP1) and activating transcription factor 6 (ATF6) pathways. While salubrinal does not directly activate IRE1 or ATF6, sustained eIF2α phosphorylation indirectly regulates their activity. For instance, ATF4 (induced via p-eIF2α) transcriptionally upregulates ATF6 and XBP1 genes, creating a feed-forward loop that enhances ER chaperone production [3]. Conversely, IRE1-generated spliced XBP1 (XBP1s) amplifies ER-associated degradation (ERAD) components and chaperones like BiP/GRP78, potentially mitigating ER stress and reducing PERK activation over time [8]. In neuronal models, salubrinal reduced IRE1-mediated JNK phosphorylation and caspase-12 activation, indicating suppression of the pro-apoptotic IRE1-TRAF2-ASK1 cascade [4] [7]. Similarly, in corneal neovascularization, salubrinal downregulated endothelial nitric oxide synthase (eNOS), a downstream target of ATF6 implicated in inflammation and vascular permeability [5]. This integrated modulation positions salubrinal as a master regulator of UPR branch coordination.
The temporal dynamics of salubrinal treatment dictate its functional outcomes, balancing pro-survival autophagy induction against pro-apoptotic CHOP activation. During acute stress (e.g., ischemic preconditioning), salubrinal enhances protective autophagy by sustaining p-eIF2α/ATF4 signaling, which transcriptionally upregulates autophagy-related genes (ATG5, ATG7, LC3) and cargo adaptors (p62/SQSTM1) [7]. This facilitates clearance of misfolded proteins and damaged organelles, conferring cytoprotection. However, in prolonged stress, salubrinal exacerbates CHOP-dependent apoptosis by increasing ERO1α-mediated oxidative stress and calcium release [1] [7]. In rat stroke models, salubrinal administered before ischemic preconditioning blocked neuroprotection by suppressing autophagy and increasing caspase-12 cleavage, whereas in established neuronal injury, it reduced oxidative stress (superoxide, carbonyls) and neuroinflammation (NFκB, iNOS) [4] [7]. Similarly, in cadmium-induced nephrotoxicity, salubrinal attenuated apoptosis by suppressing JNK/p38 MAPK activation while leaving autophagy unaffected [2]. This temporal duality underscores salubrinal's role as a "stress rheostat," modulating cell fate through integrated regulation of UPR duration and intensity.
Table 3: Contrasting Effects of Salubrinal on Autophagy and Apoptosis Pathways
Process | Pro-Survival Effects | Pro-Apoptotic Effects |
---|---|---|
Autophagy | ↑ LC3-II conversion; ↑ ATG5-12 conjugation; ↓ p62 | Impaired flux under chronic stress |
Oxidative Stress | ↓ Superoxide; ↓ NOX4; ↓ protein carbonylation | ↑ ERO1α; ↑ mitochondrial ROS (CHOP-dependent) |
Inflammation | ↓ NFκB; ↓ iNOS; ↓ TNF-α | ↑ Caspase-12; ↑ JNK phosphorylation |
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